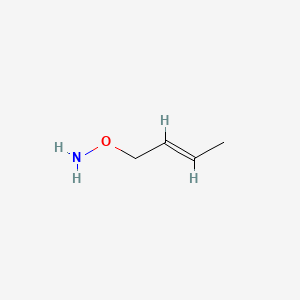

O-(but-2-en-1-yl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(but-2-en-1-yl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach is the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .

Industrial Production Methods

the general principles of hydroxylamine synthesis, such as the Raschig process, could potentially be adapted for large-scale production .

Chemical Reactions Analysis

Palladium-Catalyzed Carboamination Reactions

O-(but-2-en-1-yl)hydroxylamine derivatives participate in Pd-catalyzed carboamination reactions to form substituted isoxazolidines. For example, N-Boc-protected O-(but-3-enyl)hydroxylamine reacts with aryl or alkenyl bromides under Pd(0) catalysis (e.g., Pd₂(dba)₃ with ligands like PPh₃ or dppf) to yield cis-3,5- or trans-4,5-disubstituted isoxazolidines (Table 1) .

| Entry | Substrate | Product Configuration | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| 1 | Aryl bromide | cis-3,5 | 78 | >20:1 |

| 2 | Alkenyl bromide | trans-4,5 | 65 | 15:1 |

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of the bromide to Pd(0), followed by migratory insertion of the alkene.

-

Cyclization occurs through a stereoelectronic preference for transition states where the Boc group adopts a perpendicular orientation relative to the forming ring, maximizing orbital overlap .

Cyclization to Isoxazolidines

Unprotected O-(but-2-en-1-yl)hydroxylamine undergoes acid-mediated cyclization to isoxazolidines. In the presence of HCl, the hydroxylamine’s NH group attacks the adjacent alkene, forming a five-membered ring with retention of configuration (Scheme 1) .

Example :

-

Reaction of O-(but-2-en-1-yl)hydroxylamine in HCl/MeOH yields cis-3,5-dimethylisoxazolidine in 72% yield with >95% diastereoselectivity .

Nucleophilic Additions

The hydroxylamine moiety acts as a nucleophile in conjugate additions. For instance, reactions with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) proceed via Michael addition at the β

Scientific Research Applications

O-But-2-enyl-hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H9NO- HCl and a molecular weight of approximately 123.581 g/mol. It is a hydroxylamine, distinguished by a but-2-enyl group attached to the hydroxylamine structure, setting it apart from other hydroxylamines. The hydrochloride form enhances its stability and water solubility.

Reactivity

The hydroxylamine functional group gives O-but-2-enyl-hydroxylamine hydrochloride its nucleophilic properties, enabling it to participate in electrophilic reactions.

Synthesis

The synthesis of O-but-2-enyl-hydroxylamine hydrochloride involves efficient production methods that maintain the high purity levels required for subsequent applications.

Applications

O-substituted hydroxylamine compounds, such as O-methyl substituted hydroxylamine compounds, serve as intermediates in the production of pharmaceuticals and pesticides . O-substituted hydroxylamine compounds can be isolated as hydrochloride salts through the addition of hydrochloric acid .

Interactions

Interaction studies involving O-but-2-enyl-hydroxylamine hydrochloride emphasize its reactivity with various biological molecules and synthetic compounds.

Unique Structural Features

O-But-2-enyl-hydroxylamine hydrochloride's unique butenyl structure influences its reactivity profile, potentially providing distinct advantages in synthetic applications and biological interactions.

Mechanism of Action

The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its ability to act as a nucleophile. The oxygen atom of the hydroxylamine group can attack electrophilic centers, leading to the formation of various products. This nucleophilic behavior is facilitated by the presence of the electron-donating hydroxyl group .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 44427-27-2

- Molecular Formula: C₄H₉NO

- Molecular Weight : 87.12 g/mol

- Structure : Features a hydroxylamine group (-NHOH) substituted with a but-2-en-1-yl moiety (CH₂=CHCH₂CH₂-). The unsaturated allylic chain distinguishes it from aromatic or fully saturated analogs .

Physical Properties :

- Purity & Availability : Typically supplied at 95% purity, with prices ranging from $535/50 mg to $3,933/2.5 g .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

*Molecular weight estimated based on structural similarity.

Reactivity and Stability

- Thermal Behavior : While direct data on this compound are lacking, hydroxylamine derivatives generally exhibit sensitivity to heat. For example, hydroxylamine hydrochloride (HH) and hydroxylamine sulfate (HS) decompose exothermically above 100°C . The allylic substituent in this compound may lower thermal stability due to conjugation with the hydroxylamine group.

- Compared to O-(but-2-yn-1-yl)hydroxylamine (alkyne substituent), the alkene group is less reactive toward electrophilic addition but may offer better stability in aqueous media .

Key Research Findings and Limitations

- Synthetic Challenges : Unlike aromatic O-substituted hydroxylamines (e.g., O-methoxybenzyl derivatives), aliphatic analogs like this compound may require controlled conditions to prevent oxidation or polymerization of the unsaturated chain .

- Thermal Stability Gaps: While provides thermal data for inorganic hydroxylamine salts, organic derivatives like this compound lack comparable studies, necessitating further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for O-(but-2-en-1-yl)hydroxylamine, and how can purity and structural integrity be validated?

- Methodology :

- Synthesis : Use reductive amination or nucleophilic substitution, adapting protocols for similar hydroxylamine derivatives (e.g., O-(cyclobutylmethyl)hydroxylamine) . Optimize reaction conditions (e.g., pH, temperature) to minimize side products like N-acylated isomers, as observed in hydroxylamine reactions with esters .

- Characterization : Employ 1H-NMR and 13C-NMR to confirm regioselectivity (O- vs. N-alkylation). Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., hydroxylamine -NH-O- stretch at ~3300 cm−1) .

- Purity : Use HPLC with UV detection (e.g., 254 nm) and derivatization with O-(pentafluorobenzyl)hydroxylamine hydrochloride to enhance sensitivity for trace impurities .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, solvent)?

- Methodology :

- Stability Studies : Conduct accelerated degradation experiments in solvents (e.g., DMSO, water) at 4°C, 25°C, and 40°C. Monitor decomposition via LC-MS and quantify degradation products (e.g., but-2-en-1-ol, hydroxylamine) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, hydroxylamine derivatives exhibit faster decomposition in acidic conditions due to protonation of the -NH-O- group .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic acylation reactions, and how do computational models align with experimental data?

- Methodology :

- Experimental : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Compare O- vs. N-acylation ratios under varying catalytic conditions (e.g., bifunctional catalysis using hydroxylamine itself) .

- Computational : Use DFT (e.g., B3LYP/6-311+G(2df,2p)) to calculate transition-state energies. For example, dual bifunctional catalysis involving both oxygen and nitrogen atoms reduces ΔG‡ barriers (e.g., 17.4–18.6 kcal/mol for hydroxylamine-phenyl acetate systems) .

- Data Contradiction Resolution : If computational models predict N-acylation dominance but experiments favor O-acylation (as in ), re-evaluate solvent effects (PCM solvation models) or consider alternative intermediates (e.g., tetrahedral complexes).

Q. How does the but-2-en-1-yl substituent influence the compound’s electronic and steric properties compared to other hydroxylamine derivatives (e.g., O-methyl or O-cyclobutylmethyl analogs)?

- Methodology :

- Electronic Effects : Perform Natural Bond Orbital (NBO) analysis to assess electron donation/withdrawal from the allyl group. Compare with analogs using Hammett σ constants or molecular electrostatic potential (MEP) maps .

- Steric Effects : Use X-ray crystallography or NOESY NMR to analyze conformational preferences. For example, the allyl group may induce torsional strain or π-π interactions in transition states .

Q. What strategies can mitigate undesired redox side reactions (e.g., oxidation to nitroso compounds) during applications of this compound in biological systems?

- Methodology :

- Redox Stability : Introduce stabilizing agents (e.g., ascorbic acid) or design pro-drug forms (e.g., hydroxylamine-protected esters). Monitor redox activity via cyclic voltammetry .

- Biological Assays : Use LC-MS/MS to track metabolic byproducts in cell lysates. Compare with control experiments using deuterated analogs to confirm reaction pathways .

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

O-[(E)-but-2-enyl]hydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2-3H,4-5H2,1H3/b3-2+ |

InChI Key |

AVOLOKVRRCUCCH-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CON |

Canonical SMILES |

CC=CCON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.